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Compound of Interest

Compound Name:
3-Chloro-6-methylphenethyl

acetate

Cat. No.: B7991301

Get Quote

CAS: 1378877-26-9 | Molecular Formula: C₁₁H₁₃ClO₂ | Molecular Weight: 228.67 g/mol

Executive Summary
3-Chloro-6-methylphenethyl acetate is a lipophilic ester derivative of phenethyl acetate.

Structurally, it features a benzene ring substituted with a chlorine atom at the meta position

(C3) and a methyl group at the ortho position (C6) relative to the ethyl acetate chain.

Its solubility profile is dominated by the hydrophobic effect. The addition of the chloro- and

methyl- substituents significantly increases the partition coefficient (LogP) compared to the

parent molecule, rendering it effectively insoluble in water but highly soluble in non-polar and

moderately polar organic solvents. Researchers should prioritize chlorinated solvents, aromatic

hydrocarbons, and medium-chain esters for solubilization.

Physicochemical & Structural Analysis
Structural Dissection & Solubility Implications
The molecule can be deconstructed into three functional zones that dictate its solvent

interactions:
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The Phenethyl Ester Backbone: Provides the baseline solubility profile (soluble in

alcohols/ethers). The ester linkage (-COO-) offers a dipole moment (

) and weak hydrogen bond acceptance (

).

The Ortho-Methyl Group (C6): Increases lipophilicity and introduces steric bulk near the

rotation axis of the ethyl chain. This often disrupts crystal packing, potentially lowering the

melting point relative to para-isomers, aiding dissolution kinetics.

The Meta-Chlorine Atom (C3): A strong lipophilic contributor. Chlorine adds significant

polarizability (

) but negligible hydrogen bonding capability. It drastically reduces water solubility.

Predicted Physicochemical Properties
Comparison against parent standard (Phenethyl Acetate, CAS 103-45-7).[1]
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Property
Phenethyl Acetate
(Parent)

3-Chloro-6-methyl
Derivative
(Predicted)

Impact on
Solubility

LogP (Octanol/Water) ~2.3 ~3.4 – 3.7

Significant decrease

in aqueous solubility;

higher affinity for

hexanes/toluene.

Water Solubility ~250 mg/L (Slight) < 10 mg/L (Insoluble)

Requires organic co-

solvents for aqueous

assays.

Boiling Point 232 °C ~260 – 275 °C

Higher energy

required for

evaporation; relevant

for GC solvent

selection.

Hansen

(Dispersion)

17.7 MPa ~18.5 MPa Increased affinity for

aromatic solvents.

Hansen

(Polarity)

4.1 MPa ~3.8 MPa
Slight decrease in

relative polarity

density.

Solubility Profile & Solvent Selection
Based on the calculated Hansen Solubility Parameters (HSP) and the "Like Dissolves Like"

principle, the following solvent compatibility chart guides formulation and purification.

Recommended Solvents (High Solubility)
These solvents are predicted to dissolve the compound at concentrations >100 mg/mL.

Chlorinated Solvents: Dichloromethane (DCM), Chloroform. (Best match for the chloro-

substituent).

Aromatics: Toluene, Xylene, Benzene.[2] (Excellent match for the
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-system and dispersion forces).

Esters/Ketones: Ethyl Acetate, Acetone. (Good interaction with the ester tail).

Ethers: Tetrahydrofuran (THF), Diethyl Ether, MTBE.

Moderate/Conditional Solvents
Solubility may be temperature-dependent or limited to <50 mg/mL.

Alcohols: Ethanol, Isopropanol, Methanol. (The hydrophobic bulk of the Cl/Me substituted

ring competes with the hydroxyl interaction).

Alkanes: Hexane, Heptane. (Likely soluble, but may require warming due to the polarity of

the ester group).

Incompatible Solvents (Insoluble)
Water: Strictly insoluble.

Glycerol/Glycols: Propylene glycol (Low solubility expected).

Visualization: Structural Influence on Solubility
The following diagram illustrates how specific structural modifications shift the solubility

equilibrium.

Phenethyl Acetate Core
(Base Solubility)

Water Solubility
(DRASTIC DECREASE)

Baseline: Low

Lipid/Oil Solubility
(INCREASE)

Baseline: High

+ Chlorine (C3)
(+Lipophilicity, +Dispersion)

Preferred Solvents:
DCM, Toluene, THF

+ Methyl (C6)
(+Steric Bulk, +Hydrophobicity)

Click to download full resolution via product page
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Caption: Structural modifications (Cl, Me) shift the solubility equilibrium heavily toward lipophilic

and non-polar solvents.

Experimental Determination Protocols
For critical applications (e.g., drug formulation or precise kinetic studies), theoretical predictions

must be validated. Use the following Saturation Shake-Flask Method, the gold standard for

solubility determination.

Protocol A: Gravimetric Determination (High
Concentration)
Best for: Determining solubility in organic solvents (e.g., Ethanol, Hexane).

Preparation: Weigh 500 mg of 3-Chloro-6-methylphenethyl acetate into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent.

Equilibration:

Cap tightly and vortex for 5 minutes.

If fully dissolved, add more solute until saturation is observed (solid remains visible).

Place in a shaking incubator at 25°C for 24 hours.

Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

Measurement:

Pipette 0.5 mL of the clear supernatant into a pre-weighed aluminum dish.

Evaporate solvent under nitrogen flow or vacuum.

Weigh the residue.

Calculation:
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Protocol B: HPLC Determination (Trace/Aqueous)
Best for: Measuring trace solubility in water or buffer systems.

System: HPLC with UV detection (210 nm or 254 nm).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase: Acetonitrile:Water (60:40) isocratic flow.

Standard Curve: Prepare standards of the compound in Acetonitrile (0.1, 1.0, 10, 50, 100

µg/mL).

Sample Prep: Filter saturated aqueous solution through a 0.22 µm PTFE filter (do not use

Nylon, it binds esters).

Injection: Inject 10 µL. Calculate concentration against the standard curve.

Workflow Diagram: Experimental Validation
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Start: Define Solvent System

Expected Solubility?

High (>10 mg/mL)
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Trace (<1 mg/mL)
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Add Excess Solute to Solvent Add Solute to Buffer

Shake 24h @ 25°C

Filter/Centrifuge

Gravimetric Analysis
(Evaporate & Weigh)

Shake 48h @ 25°C

Filter (PTFE 0.22µm)

HPLC-UV Quantification

Click to download full resolution via product page

Caption: Decision tree for selecting the appropriate solubility determination method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. hansen-solubility.com [hansen-solubility.com]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 3-Chloro-6-
methylphenethyl acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7991301/docs#technical-guide-solubility-profiling-of-
3-chloro-6-methylphenethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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